1-Propanaminium, 3-(dimethylsulfonio)-N,N,N-trimethyl-

Overview

Description

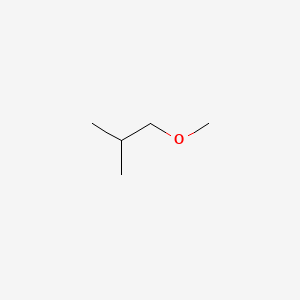

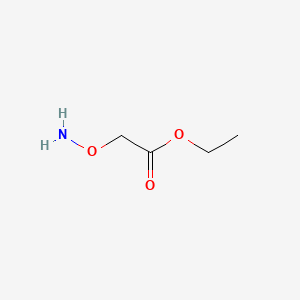

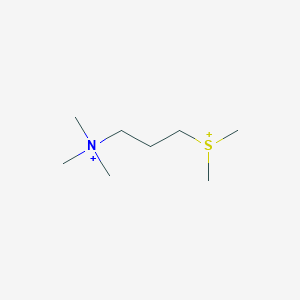

1-Propanaminium, 3-(dimethylsulfonio)-N,N,N-trimethyl- (1-P3DMT) is an organosulfonium salt that has been used in a variety of scientific applications. It is a highly polar, water-soluble compound with a wide range of applications due to its unique properties. 1-P3DMT is a versatile reagent that has been used in biochemistry, organic synthesis, and pharmaceutical research.

Scientific Research Applications

Photochemical and Photopolymerization Studies

One application involves the photochemical and photopolymerization properties of water-soluble methyl substituted derivatives. These compounds exhibit enhanced photopolymerization activities in water, with specific methyl substitutions significantly influencing photopolymerization efficiency. Such properties are crucial for developing novel photopolymerization techniques in material sciences (Allen et al., 1986).

Surface Derivatization for Improved Adhesion

Another significant application is in the surface derivatization of materials to promote adhesion. For instance, N-(3-(trimethoxysilyl)propyl)pyrrole has been used as a photoanode derivatizing reagent to enhance the adhesion of polypyrrole films to N-type silicon photoanodes. This treatment improves the durability of treated electrodes, demonstrating the potential of such compounds in semiconductor and photoelectronic applications (Simon et al., 1982).

Synthesis and Characterization of Ionic Liquids

Research into tetramethylethylenediamine-based hypergolic ionic liquids, including compounds similar to 1-Propanaminium derivatives, has shown potential applications in green fuel for bipropellants. These ionic liquids exhibit properties like hypergolic reactions with oxidizers, high thermal stability, and favorable physicochemical properties, making them suitable for use in propellant formulations (Fei et al., 2016).

Environmental Chemistry and Marine Biology

The compound also finds applications in environmental chemistry and marine biology. For example, marine algae produce dimethylsulfonium propionate (DMSP), which is related to the compound . DMSP plays roles in osmoregulation and can be enzymatically cleaved to yield dimethylsulfide (DMS), a compound influencing cloud formation and potentially global climate through its oxidation products (Andreae, 1990).

Organic Synthesis and Chemical Reactions

Further, in organic synthesis, compounds like 1-Propanaminium are involved in the formation of stable sulfoxonium ylides, demonstrating their utility in the synthesis of various organic molecules. These reactions are pivotal for the development of new synthetic pathways in organic chemistry (Mukaiyama et al., 1970).

properties

IUPAC Name |

3-dimethylsulfoniopropyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21NS/c1-9(2,3)7-6-8-10(4)5/h6-8H2,1-5H3/q+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCRBICXHIIFKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCC[S+](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21NS+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274901 | |

| Record name | 1-Propanaminium, 3-(dimethylsulfonio)-N,N,N-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61672-51-3 | |

| Record name | 1-Propanaminium, 3-(dimethylsulfonio)-N,N,N-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate](/img/structure/B1605164.png)

![Tetrasodium;5-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B1605169.png)